

A Theoretical and Methodological Guide to N,O-Dimethacryloylhydroxylamine

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Compound of Interest

Compound Name: *N,O-dimethacryloylhydroxylamine*

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Abstract

N,O-dimethacryloylhydroxylamine is a bifunctional monomer with potential applications in polymer chemistry and drug delivery systems. Its unique structure, combining two reactive methacryloyl groups with a hydroxylamine core, suggests possibilities for creating novel polymers with specific functionalities. This technical guide provides a comprehensive theoretical framework for the study of **N,O-dimethacryloylhydroxylamine**, outlining key computational and experimental protocols. Due to the limited specific research on this molecule, this guide synthesizes methodologies from studies on analogous compounds, including methacrylates and N,O-disubstituted hydroxylamines, to propose a robust research strategy. The following sections detail quantum chemical calculations for structural and electronic characterization, hypothetical experimental protocols for synthesis and analysis, and potential reaction pathways.

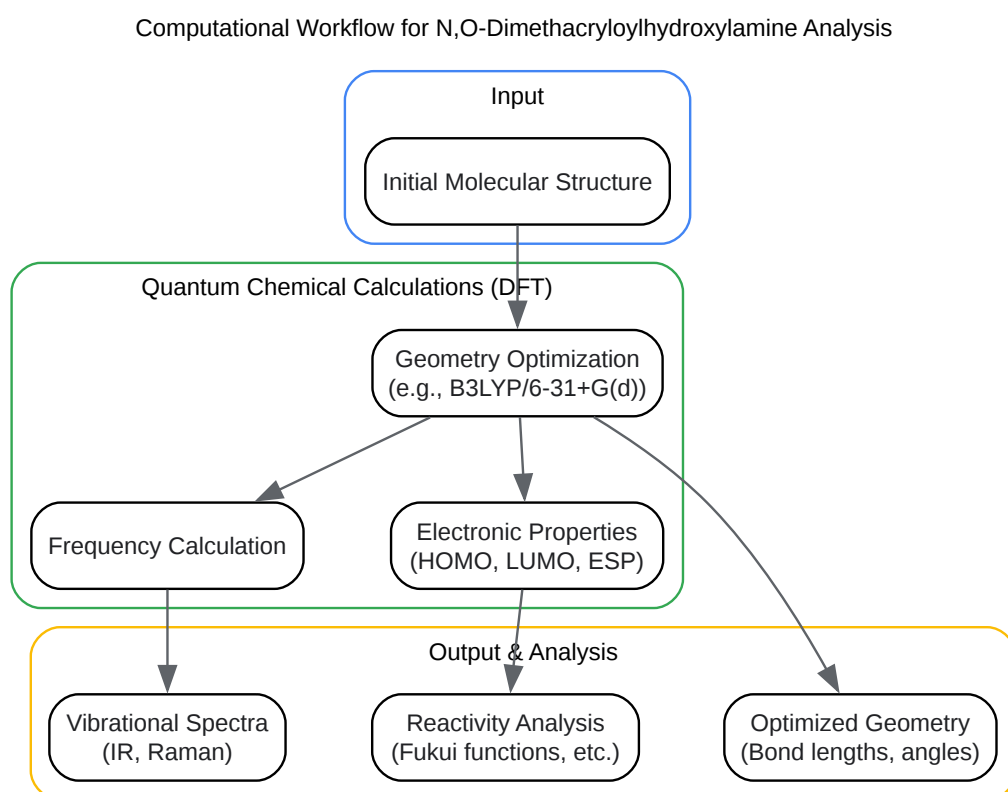
Theoretical Studies: A Computational Approach

Theoretical studies are essential for understanding the intrinsic properties of **N,O-dimethacryloylhydroxylamine** at a molecular level. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful tool to predict its geometry, electronic structure, and reactivity.

Computational Methodology

A common and effective approach for theoretical analysis involves geometry optimization and frequency calculations using DFT. The B3LYP functional with a 6-31+G(d) basis set is a widely used method for such molecules, providing a good balance between accuracy and computational cost.[1] For more precise energy calculations, a higher-level basis set like 6-311+G(3df,2p) can be employed.[1]

Illustrative Computational Workflow:



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Caption: A general workflow for the computational analysis of **N,O-dimethacryloylhydroxylamine**.

Predicted Molecular Properties

While specific data for **N,O-dimethacryloylhydroxylamine** is not available, the following tables present illustrative quantitative data based on calculations performed on similar molecules like methacrylates and hydroxylamine derivatives.

Table 1: Predicted Geometrical Parameters

Parameter	Bond	Predicted Value
Bond Length (Å)	C=O	1.21
C=C	1.34	
N-O	1.45	
C-N	1.47	
Bond Angle (°)	O=C-C	123
C=C-C	121	
C-N-O	110	
Dihedral Angle (°)	C=C-C=O	~180 (trans) / ~0 (cis)
C-O-N-C	Variable (conformational isomers)	

Table 2: Predicted Electronic and Spectroscopic Properties

Property	Predicted Value	Significance
HOMO Energy	-7.5 eV	Relates to electron-donating ability
LUMO Energy	-1.2 eV	Relates to electron-accepting ability
HOMO-LUMO Gap	6.3 eV	Indicator of chemical reactivity
Dipole Moment	2.5 D	Influences solubility and intermolecular interactions
Key IR Frequencies (cm ⁻¹)	~1720 (C=O stretch)	Characteristic of the carbonyl group
~1640 (C=C stretch)	Characteristic of the vinyl group	
~1160 (C-O stretch)		
~940 (N-O stretch)		

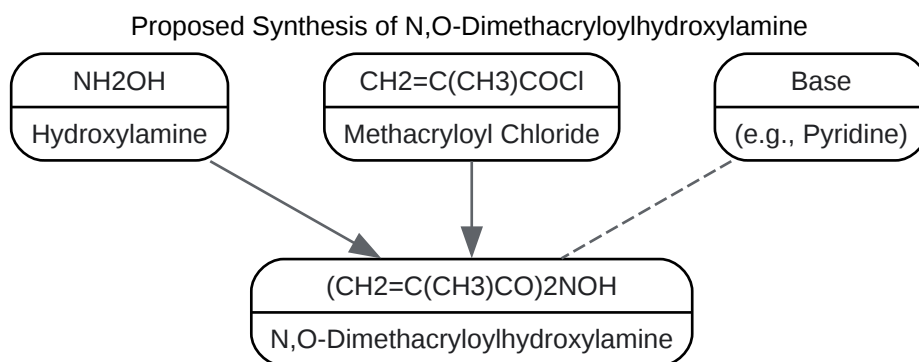
Experimental Protocols

The synthesis and characterization of **N,O-dimethacryloylhydroxylamine** would likely follow established methods for N,O-disubstituted hydroxylamines and methacryloyl compounds.

Synthesis

A plausible synthetic route would involve the reaction of hydroxylamine with methacryloyl chloride in the presence of a base to neutralize the HCl byproduct. The reaction would need to be carefully controlled to achieve disubstitution.

Proposed Synthetic Pathway:



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Caption: A potential reaction scheme for the synthesis of the target molecule.

Detailed Protocol:

- **Reaction Setup:** A solution of hydroxylamine hydrochloride in a suitable aprotic solvent (e.g., dichloromethane) is cooled to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen).
- **Addition of Base:** A stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is added to the solution to liberate the free hydroxylamine.
- **Acylation:** Methacryloyl chloride (2.2 equivalents) is added dropwise to the reaction mixture while maintaining the temperature at 0°C.
- **Reaction Monitoring:** The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** The reaction mixture is washed with a mild acid (e.g., 1M HCl) to remove the excess base, followed by a wash with saturated sodium bicarbonate solution and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Characterization

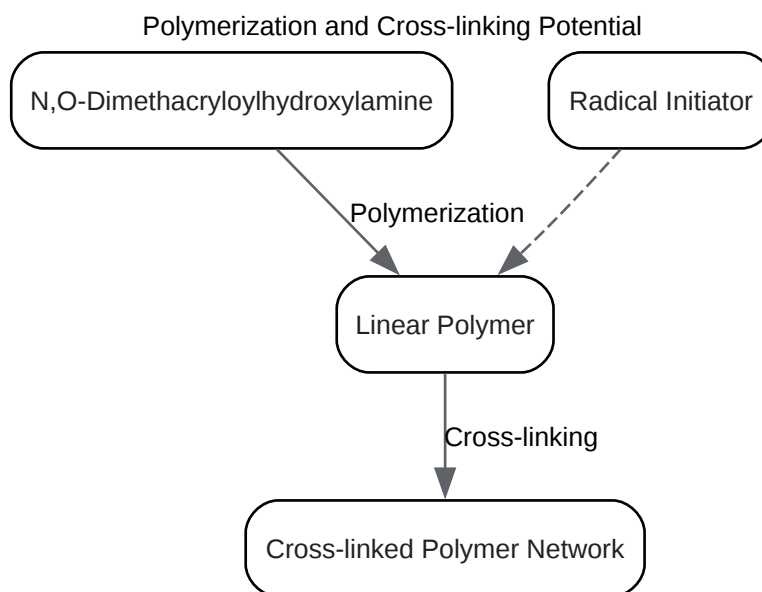
The structure and purity of the synthesized **N,O-dimethacryloylhydroxylamine** would be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be used to confirm the presence of the methacryloyl and hydroxylamine protons and carbons.
- Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and confirm the elemental composition.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would be used to identify the characteristic functional groups, such as the C=O, C=C, and N-O bonds.
- High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound.[\[2\]](#)

Potential Signaling Pathways and Applications

The bifunctional nature of **N,O-dimethacryloylhydroxylamine** opens up possibilities for its use in creating cross-linked polymers and hydrogels. The hydroxylamine core could also impart redox activity or be a point for further chemical modification.

Hypothetical Polymerization and Cross-linking:



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Caption: A simplified representation of the polymerization and cross-linking capabilities.

In drug development, this molecule could be used as a cross-linker in hydrogel-based drug delivery systems. The hydroxylamine moiety could potentially be designed to release a therapeutic agent under specific physiological conditions, such as changes in pH or redox environment.

Conclusion

While direct experimental and theoretical data on **N,O-dimethacryloylhydroxylamine** is scarce, this guide provides a comprehensive framework for its study based on established methodologies for similar compounds. The proposed computational and experimental protocols offer a clear path for researchers to explore the synthesis, characterization, and potential applications of this promising molecule. The unique combination of reactive functional groups suggests that **N,O-dimethacryloylhydroxylamine** could be a valuable building block in the development of advanced materials for a variety of scientific and therapeutic applications.

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References

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- To cite this document: BenchChem. [A Theoretical and Methodological Guide to N,O-Dimethacryloylhydroxylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249226#theoretical-studies-of-n-o-dimethacryloylhydroxylamine]

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